Terazosin is a medication primarily used for the treatment of benign prostatic hyperplasia (BPH) and essential hypertension. It belongs to a class of drugs known as selective alpha-1 adrenergic receptor antagonists. By blocking these receptors, terazosin causes relaxation of vascular smooth muscle, leading to decreased blood pressure and improved urinary flow in patients with BPH . The compound was patented in 1975 and has been in clinical use since 1985, marketed under various trade names including Hytrin and Zayasel .
Terazosin works by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck. This relaxation of smooth muscle allows for easier urine flow and improves symptoms associated with BPH.
In the case of hypertension, Terazosin relaxes blood vessel walls by blocking alpha-1 receptors, leading to a decrease in blood pressure [].
Terazosin is generally well-tolerated, but some potential side effects include dizziness, lightheadedness, and fatigue, especially upon initial use.
Terazosin, a long-acting, selective alpha-1 adrenergic receptor antagonist, is primarily used for the management and treatment of benign prostatic hyperplasia (BPH) []. Extensive scientific research supports its efficacy and safety in this application. Here's a breakdown:
While BPH is the primary established use, Terazosin is currently being explored for other potential applications in ongoing scientific research:
Terazosin's chemical structure allows it to undergo specific reactions, particularly in its synthesis. It is synthesized through the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate then undergoes direct alkylation with 2-chloro-6,7-dimethoxyquinazolin-4-amine . The resulting compound exhibits significant pharmacological activity due to its ability to selectively inhibit alpha-1 adrenergic receptors.
Terazosin acts primarily as a selective antagonist at alpha-1 adrenergic receptors, which are involved in various physiological processes including vascular tone and urinary function. Its mechanism of action involves:
The drug has also been noted for potential neuroprotective effects, particularly in motor neuron diseases, although this area requires further research .
The synthesis of terazosin can be summarized as follows:
Terazosin is primarily used in:
Terazosin shares similarities with other alpha-1 adrenergic antagonists. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Terazosin | Selective alpha-1 antagonist | BPH, hypertension | Long half-life (~12 hours) |
| Prazosin | Selective alpha-1 antagonist | Hypertension | Shorter half-life (~2-3 hours) |
| Doxazosin | Selective alpha-1 antagonist | BPH, hypertension | Extended-release formulation |
| Alfuzosin | Selective alpha-1 antagonist | BPH | Less systemic blood pressure effect |
| Tamsulosin | Selective alpha-1A antagonist | BPH | More uroselective; fewer cardiovascular effects |
Terazosin's long half-life allows for once-daily dosing, making it convenient for patients. Additionally, its dual action on both hypertension and urinary symptoms distinguishes it from other medications that may target only one condition .
The systematic name for terazosin is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine . This nomenclature reflects its quinazoline core substituted with methoxy groups at positions 6 and 7, a piperazine ring at position 2, and a tetrahydrofuran-2-carbonyl moiety.
Terazosin has the molecular formula C₁₉H₂₅N₅O₄, with a molecular weight of 387.43 g/mol . Its hydrochloride dihydrate form (commonly used in pharmaceuticals) has the formula C₁₉H₂₅N₅O₄·HCl·2H₂O and a molecular weight of 459.93 g/mol .
Terazosin is a quinazoline derivative compound with well-established systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines [1] [10]. The primary International Union of Pure and Applied Chemistry name for terazosin is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine [10] [11]. An alternative International Union of Pure and Applied Chemistry nomenclature designation is 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine [1] [2].
The systematic chemical name according to piperazine nomenclature conventions is 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine [1] [7]. Additional systematic names include 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinylmethanone [9] [12] and piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)- [1] [7].
Terazosin holds International Nonproprietary Name status with designation number 4843 [11] [17]. The compound is recognized under multiple international nomenclature systems including Terazosine in International Nonproprietary Name-French, Terazosinum in International Nonproprietary Name-Latin, and Terazosina in International Nonproprietary Name-Spanish [1] [7] [10].
The United States Adopted Name for this compound is terazosin [10] [23], which aligns with the British Approved Name designation [10] [23]. The Japanese Accepted Name follows the same nomenclature as terazosin [8] [5]. These standardized names facilitate international pharmaceutical communication and regulatory processes [10] [11].
Additional significant database identifiers include ChEMBL Ligand identifier CHEMBL611 [10] [11] and DrugBank accession number DB01162 [6] [10]. The United Nations Identification Number assigned to terazosin is 8L5014XET7 [1] [3] [7], which also serves as the Food and Drug Administration Unique Ingredient Identifier [3] [10].
The molecular formula of terazosin is C19H25N5O4 [1] [2] [3], representing a molecular weight of 387.43 grams per mole [2] [9] [24]. The compound's International Chemical Identifier is InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) [2] [10] [12].
The International Chemical Identifier Key for terazosin is VCKUSRYTPJJLNI-UHFFFAOYSA-N [2] [10] [11]. This standardized identifier enables precise chemical structure verification across international databases [11] [13]. The Simplified Molecular-Input Line-Entry System notation is COC1=C(OC)C=C2C(N)=NC(=NC2=C1)N1CCN(CC1)C(=O)C1CCCO1 [10] [15], with the canonical Simplified Molecular-Input Line-Entry System being COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC [15].
The hydrochloride salt form of terazosin has distinct identification parameters [4] [6] [22]. The anhydrous terazosin hydrochloride carries Chemical Abstract Service number 63074-08-8 [6] [22], while the dihydrate form is registered as 70024-40-7 [4] [5] [16]. The molecular formula for terazosin hydrochloride is C19H26ClN5O4 with a molecular weight of 423.89 grams per mole [6] [22].
Terazosin hydrochloride dihydrate has the molecular formula C19H25N5O4·HCl·2H2O and a molecular weight of 459.93 grams per mole [4] [5] [8]. The United Nations Identification Number for terazosin hydrochloride is 8QOP8Z9955 [6] [22], while the dihydrate form has the identifier D32S14F082 [20] [33].
| Property | Value | Reference |
|---|---|---|
| Physical State | White to off-white crystalline powder | [3] [24] [29] |
| Melting Point | 281-283°C | [3] [24] [30] |
| Boiling Point | 664.5°C at 760 mmHg (predicted) | [3] [24] |
| Density | 1.332 g/cm³ (predicted) | [3] [24] [26] |
| Flash Point | 355.7°C | [3] [24] |
| pKa | 7.1 (at 25°C in 0.1N sodium hydroxide) | [3] |
| Log P (octanol-water) | 1.64 | [24] |
| Polar Surface Area | 103.04 Ų | [24] |
| Water Solubility | 30.6 mg/L at 22.5°C | [3] [15] |
Terazosin exhibits variable solubility characteristics across different solvents [3] [15] [29]. In aqueous systems, the compound demonstrates limited solubility with 30.6 milligrams per liter at 22.5 degrees Celsius [3] [15]. Enhanced aqueous solubility is achieved through salt formation, with terazosin hydrochloride showing solubility of 19.60-20.40 milligrams per milliliter in water, yielding clear, colorless to faint yellow solutions [29].
Organic solvent solubility varies significantly [15] [29]. Methanol provides good solubility at 20 milligrams per milliliter, producing clear, colorless solutions [29]. Ethanol solubility is more limited at 4 milligrams per milliliter [29]. Dimethyl sulfoxide demonstrates excellent solubility characteristics, with concentrations of 38.7 milligrams per milliliter achievable with gentle warming, and up to 55 milligrams per milliliter under sonication conditions [15] [26].
Terazosin belongs to the chemical class of quinazolines and represents an N-arylpiperazine compound [10] [36]. The molecular structure incorporates four distinct ring systems: a quinazoline core consisting of fused benzene and pyrimidine rings, a saturated piperazine ring, and a tetrahydrofuran ring [36] [37]. The quinazoline core contains 6,7-dimethoxy substituents and a 4-amino group [37] [34].
The piperazine ring system connects the quinazoline core to the tetrahydrofuran-2-carbonyl moiety through amide linkage [30] [36]. This structural arrangement positions the piperazine ring and tetrahydrofuran carboxamide group at the entrance to the active binding pocket in target proteins [36]. The compound exhibits no chiral centers in its base form, though stereoisomeric forms such as (R)-terazosin have been synthesized for research purposes [14] [26].
The International Union of Pure and Applied Chemistry (IUPAC) name for terazosin is 6,7-dimethoxy-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]quinazolin-4-amine [1] [2]. This systematic name precisely describes the molecular structure, indicating the presence of two methoxy groups at positions 6 and 7 of the quinazoline ring system, a piperazine moiety, and a tetrahydrofuran carbonyl group.
The molecular formula for terazosin is C₁₉H₂₅N₅O₄ [1] [3] [4] [5]. This formula indicates that the compound contains:
The percent composition by element is as follows [4]:
The Chemical Abstracts Service (CAS) registry number for terazosin base is 63590-64-7 [1] [3] [4] [5] [2]. This unique identifier is universally recognized for the compound.
Terazosin is catalogued in multiple chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| PubChem CID | 5401 [3] |
| ChemSpider ID | 5208 [1] |
| UNII | 8L5014XET7 [3] [6] |
| CHEBI | 9445 [3] |
| DTXSID | DTXSID3023639 [3] |
| Beilstein | 719452 [1] |
| MDL Number | MFCD00072144 [7] |
The International Chemical Identifier (InChI) for terazosin is [5] [8]:
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
The InChI Key is VCKUSRYTPJJLNI-UHFFFAOYSA-N [6] [7].
The Simplified Molecular Input Line Entry System (SMILES) notation is [7] [9]:
COc1cc2c(cc1OC)nc(nc2N)N3CCN(CC3)C(=O)C4CCCO4
The molecular weight of terazosin is 387.43 g/mol [1] [3] [4] [5] [7]. The monoisotopic mass is 387.190654 g/mol [1].
Terazosin is a quinazoline derivative characterized by a complex heterocyclic structure [10] [11]. The molecule contains:
The structural formula shows terazosin as an alpha-1-selective adrenoceptor blocking agent [10] [11]. The compound differs from related molecules like prazosin by containing a tetrahydrofuran unit at the amide linkage instead of a furan unit [12].
Terazosin exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Appearance | White to off-white powder [7] |
| Melting Point | 281-283°C [7] |
| Boiling Point | 664.5 ± 65.0°C (predicted) [7] |
| Density | 1.332 ± 0.06 g/cm³ (predicted) [7] |
| Water Solubility | 30.6 mg/L at 22.5°C [7] |
| pKa | 7.1 (0.1N NaOH at 25°C) [7] |
| Storage Temperature | -20°C Freezer [7] |
Terazosin exists in multiple chemical forms with different registry numbers:
| Form | Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Terazosin (base) | C₁₉H₂₅N₅O₄ | 387.43 g/mol | 63590-64-7 |
| Terazosin hydrochloride | C₁₉H₂₆ClN₅O₄ | 423.89 g/mol | 63074-08-8 [13] [14] |
| Terazosin hydrochloride dihydrate | C₁₉H₃₀ClN₅O₆ | 459.92 g/mol | 70024-40-7 [15] [16] |
Irritant